Cas no 2287344-41-4 (3-(Chloromethyl)-3-methylcyclobutan-1-amine;hydrochloride)
3-(Chloromethyl)-3-methylcyclobutan-1-amine;hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2287344-41-4
- (1s,3r)-3-(chloromethyl)-3-methylcyclobutan-1-amine hydrochloride
- 3-(Chloromethyl)-3-methylcyclobutan-1-amine;hydrochloride
- EN300-6737094
-
- Inchi: 1S/C6H12ClN.ClH/c1-6(4-7)2-5(8)3-6;/h5H,2-4,8H2,1H3;1H
- InChI Key: CAJKLIVESIFCDV-UHFFFAOYSA-N
- SMILES: ClCC1(C)CC(C1)N.Cl
Computed Properties
- Exact Mass: 169.0425048g/mol
- Monoisotopic Mass: 169.0425048g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 86.5
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26Ų
3-(Chloromethyl)-3-methylcyclobutan-1-amine;hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6737094-0.05g |
(1s,3r)-3-(chloromethyl)-3-methylcyclobutan-1-amine hydrochloride |
2287344-41-4 | 95.0% | 0.05g |
$312.0 | 2025-03-13 | |
| Enamine | EN300-6737094-0.1g |
(1s,3r)-3-(chloromethyl)-3-methylcyclobutan-1-amine hydrochloride |
2287344-41-4 | 95.0% | 0.1g |
$466.0 | 2025-03-13 | |
| Enamine | EN300-6737094-0.25g |
(1s,3r)-3-(chloromethyl)-3-methylcyclobutan-1-amine hydrochloride |
2287344-41-4 | 95.0% | 0.25g |
$666.0 | 2025-03-13 | |
| Enamine | EN300-6737094-0.5g |
(1s,3r)-3-(chloromethyl)-3-methylcyclobutan-1-amine hydrochloride |
2287344-41-4 | 95.0% | 0.5g |
$1046.0 | 2025-03-13 | |
| Enamine | EN300-6737094-1.0g |
(1s,3r)-3-(chloromethyl)-3-methylcyclobutan-1-amine hydrochloride |
2287344-41-4 | 95.0% | 1.0g |
$1343.0 | 2025-03-13 | |
| Enamine | EN300-6737094-2.5g |
(1s,3r)-3-(chloromethyl)-3-methylcyclobutan-1-amine hydrochloride |
2287344-41-4 | 95.0% | 2.5g |
$2631.0 | 2025-03-13 | |
| Enamine | EN300-6737094-5.0g |
(1s,3r)-3-(chloromethyl)-3-methylcyclobutan-1-amine hydrochloride |
2287344-41-4 | 95.0% | 5.0g |
$3894.0 | 2025-03-13 | |
| Enamine | EN300-6737094-10.0g |
(1s,3r)-3-(chloromethyl)-3-methylcyclobutan-1-amine hydrochloride |
2287344-41-4 | 95.0% | 10.0g |
$5774.0 | 2025-03-13 | |
| Aaron | AR027X5L-50mg |
(1s,3r)-3-(chloromethyl)-3-methylcyclobutan-1-amine hydrochloride, trans |
2287344-41-4 | 95% | 50mg |
$454.00 | 2025-02-15 | |
| Aaron | AR027X5L-100mg |
(1s,3r)-3-(chloromethyl)-3-methylcyclobutan-1-amine hydrochloride, trans |
2287344-41-4 | 95% | 100mg |
$666.00 | 2025-02-15 |
3-(Chloromethyl)-3-methylcyclobutan-1-amine;hydrochloride Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 3-(Chloromethyl)-3-methylcyclobutan-1-amine;hydrochloride
3-(Chloromethyl)-3-methylcyclobutan-1-amine hydrochloride (CAS No. 2287344-41-4): A Comprehensive Overview
3-(Chloromethyl)-3-methylcyclobutan-1-amine hydrochloride is a compound with the CAS registry number 2287344-41-4. This compound is a derivative of cyclobutane, a four-membered cyclic hydrocarbon, and contains a chloromethyl group and a methyl group attached to the cyclobutane ring. The hydrochloride salt form indicates that the compound is in its protonated form, making it more soluble in aqueous solutions. This compound has been studied for its potential applications in various fields, including organic synthesis and materials science.
The chemical structure of 3-(Chloromethyl)-3-methylcyclobutan-1-amine hydrochloride is characterized by a cyclobutane ring with two substituents: a chloromethyl group (-CH2Cl) and a methyl group (-CH3). The amine functional group (-NH) is also present, which contributes to the compound's reactivity and ability to form salts. The presence of the chloromethyl group makes this compound particularly interesting for applications involving nucleophilic substitution reactions, as the chlorine atom can act as a leaving group under appropriate conditions.
Recent studies have highlighted the potential of cyclobutane derivatives like 3-(Chloromethyl)-3-methylcyclobutan-1-amine hydrochloride in the development of new materials with unique mechanical properties. The strained nature of the cyclobutane ring provides opportunities for creating materials with high tensile strength and flexibility. Researchers have explored the use of this compound in polymer synthesis, where it can serve as a building block for creating cross-linked polymers with improved mechanical properties.
In addition to its role in materials science, 3-(Chloromethyl)-3-methylcyclobutan-1-amine hydrochloride has also been investigated for its potential in medicinal chemistry. The compound's ability to undergo various organic transformations makes it a valuable intermediate in the synthesis of bioactive molecules. For instance, the chloromethyl group can be replaced with other functional groups to create derivatives with specific biological activities. This versatility has led to its use in drug discovery programs targeting various therapeutic areas.
The synthesis of 3-(Chloromethyl)-3-methylcyclobutan-1-amine hydrochloride typically involves multi-step organic reactions. One common approach involves the alkylation of cyclobutane derivatives followed by protonation to form the hydrochloride salt. The reaction conditions are carefully controlled to ensure high yields and purity of the final product. Researchers have also explored alternative synthetic routes to improve efficiency and reduce costs, particularly for large-scale production.
From an environmental perspective, understanding the degradation pathways of cyclobutane derivatives like 3-(Chloromethyl)-3-methylcyclobutan-1-amine hydrochloride is crucial for assessing their environmental impact. Studies have shown that these compounds can undergo biodegradation under certain conditions, although their persistence in the environment may vary depending on factors such as temperature, pH, and microbial activity. This information is essential for developing sustainable practices in their production and use.
In conclusion, 3-(Chloromethyl)-3-methylcyclobutan-1-amine hydrochloride (CAS No. 2287344-41-4) is a versatile compound with promising applications in organic synthesis, materials science, and medicinal chemistry. Its unique chemical structure and reactivity make it a valuable tool for researchers seeking to develop innovative solutions across various industries. As research continues to uncover new uses for this compound, its role in advancing scientific and technological frontiers is likely to grow significantly.
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